Lithium triisopropyl 2-(6-methylpyridyl)borate
Description
Chemical Identity and Classification
This compound belongs to the sophisticated class of organolithium compounds that incorporate scorpionate ligand architecture with boron-centered coordination chemistry. The compound is formally designated by the Chemical Abstracts Service number 1256364-24-5 and possesses the systematic name lithium triisopropoxy(6-methylpyridin-2-yl)borate. The molecular structure features a central boron atom coordinated to three isopropoxy groups and one 6-methylpyridin-2-yl substituent, with the lithium cation providing charge balance for the anionic borate complex. This arrangement places the compound within the broader family of lithium triisopropyl borates, which have gained prominence as stable intermediates in organometallic synthesis and as direct nucleophiles in cross-coupling reactions.
The compound's classification extends across multiple chemical categories, including organolithium reagents, scorpionate ligand precursors, and boron coordination complexes. Within the organolithium classification, it represents a more sophisticated alternative to simple alkyllithium compounds, offering enhanced stability and selectivity through the incorporation of the borate framework. The scorpionate designation derives from the potential for the 6-methylpyridyl group to participate in tridentate coordination when incorporated into metal complexes, following the established pattern of scorpionate ligands that bind metals with multiple donor sites in a manner reminiscent of a scorpion's attack mechanism.
The physical properties of this compound reflect its complex molecular architecture, with a molecular weight of 287.13 grams per mole and a condensed formula of C₁₅H₂₇BLiNO₃. The compound typically appears as a white to off-white solid with stability under inert atmospheric conditions, though it requires careful handling to prevent hydrolysis of the reactive organolithium center. The incorporation of the methyl substituent at the 6-position of the pyridyl ring introduces steric considerations that influence both the compound's reactivity and its coordination behavior when forming metal complexes.
Historical Development of Scorpionate Ligands
The conceptual foundation for this compound traces back to Swiatoslaw Trofimenko's groundbreaking discovery of polypyrazolylborate ligands in 1966 during his tenure as a researcher at DuPont. Trofimenko introduced the term "scorpionates" to describe tridentate ligand systems that bind tightly to transition metal centers through a mechanism analogous to a scorpion's hunting behavior, where two donor sites act like pincers while a third donor site reaches over to complete the coordination. His initial work focused on hydrotris(pyrazolyl)borate ligands, which demonstrated remarkable versatility in forming stable metal complexes across the periodic table and established the fundamental principles that would later guide the development of related ligand systems.
The evolution from Trofimenko's original pyrazolyl-based systems to pyridyl-containing scorpionates represents a significant advancement in ligand design philosophy. While the early polypyrazolylborate ligands proved highly successful, researchers gradually recognized opportunities to enhance electron donation, modify steric profiles, and introduce additional functionality through alternative heterocyclic donor groups. The transition to pyridyl-based systems began gaining momentum in the early 2000s as synthetic methodologies improved and the demand for more specialized ligand architectures increased in both catalytic and materials applications.
The specific development of methylated pyridyl scorpionate systems represents a relatively recent innovation within this historical progression. Research conducted in the past decade has demonstrated that the introduction of methyl substituents at strategic positions on pyridyl rings can dramatically alter the electronic and steric properties of the resulting ligands. This modification approach has proven particularly valuable for creating site-isolated metal complexes that resist the formation of unreactive homoleptic species, thereby maintaining catalytic activity and expanding the scope of potential applications.
| Decade | Key Development | Impact on Field |
|---|---|---|
| 1960s | Trofimenko's polypyrazolylborate discovery | Established scorpionate concept |
| 1980s-1990s | Systematic exploration of pyrazolyl modifications | Enhanced understanding of structure-activity relationships |
| 2000s | Introduction of alternative heterocycles | Expanded electronic and steric tunability |
| 2010s-Present | Development of pyridyl and methylated systems | Improved catalytic performance and selectivity |
Significance in Organolithium Chemistry
This compound occupies a unique position within organolithium chemistry by combining the high reactivity characteristic of lithium-carbon bonds with the enhanced stability provided by the borate framework. Traditional organolithium reagents, such as methyllithium and butyllithium, are renowned for their exceptional nucleophilicity and basic character, properties that stem from the highly ionic nature of the carbon-lithium bond. However, these simple organolithium compounds often suffer from limited selectivity and challenging handling requirements due to their extreme reactivity and tendency to aggregate in solution.
The incorporation of the triisopropyl borate moiety in this compound addresses many of the limitations associated with conventional organolithium reagents while preserving their essential reactivity characteristics. The borate framework provides enhanced thermal stability and improved solubility in organic solvents, making the compound more practical for synthetic applications. Additionally, the presence of the 6-methylpyridyl substituent introduces opportunities for chelation and coordination that are absent in simple organolithium compounds, potentially leading to improved selectivity in chemical transformations.
The significance of this compound extends to its role as a precursor for advanced boron-containing ligands and its utility in specialized synthetic methodologies. Research has demonstrated that lithium triisopropyl borates can serve as effective nucleophiles in Suzuki-Miyaura coupling reactions, particularly when traditional boronic acid derivatives prove unstable or difficult to handle. The 6-methylpyridyl variant offers additional advantages in these applications due to the enhanced stability provided by the methylated pyridyl system and the potential for coordination-assisted reactivity.
Contemporary organolithium chemistry increasingly emphasizes the development of specialized reagents that combine high reactivity with improved selectivity and handling characteristics. This compound exemplifies this trend by offering a sophisticated alternative to traditional organolithium compounds for applications requiring precise control over reaction outcomes. The compound's unique combination of lithium-based nucleophilicity and scorpionate-like coordination potential positions it as a valuable tool for advancing both fundamental understanding and practical applications in organometallic synthesis.
Emergence of Tris(2-pyridyl)borate Chemistry
The development of tris(2-pyridyl)borate chemistry represents a paradigm shift in scorpionate ligand design, moving away from the traditional pyrazolyl-based systems toward pyridyl architectures that offer enhanced electron donation and structural robustness. This transition gained significant momentum in the early 2000s as researchers recognized that pyridyl-based ligands could provide superior performance in many catalytic applications while maintaining the essential tridentate coordination characteristics that define scorpionate behavior. The emergence of this chemistry has been driven by the recognition that pyridyl donors offer stronger field strength compared to pyrazolyl donors, leading to more stable metal-ligand interactions and improved catalytic performance.
Research by Qian and Comito has demonstrated that tris(2-pyridyl)borates exhibit exceptionally robust coordination behavior and strong electron-donating capabilities, distinguishing them from their pyrazolyl analogs. Their systematic investigation revealed that these ligands rapidly form inert homoleptic complexes with divalent metals, a characteristic that initially limited their catalytic utility but also highlighted their exceptional stability and coordination strength. This work established the fundamental understanding that would later guide the development of site-isolated variants, including methylated derivatives like the 6-methylpyridyl system found in this compound.
The introduction of substituents at strategic positions on the pyridyl rings has emerged as a critical strategy for controlling the coordination behavior and enhancing the utility of tris(2-pyridyl)borate systems. Research has shown that substituents at the 6-position of pyridyl rings provide effective steric shielding that can prevent the formation of unreactive homoleptic complexes while preserving the beneficial electronic properties of the pyridyl donors. This approach has proven particularly successful with methyl substituents, which provide sufficient steric bulk to promote heteroleptic complex formation without introducing excessive steric strain that might destabilize the desired coordination arrangements.
The broader emergence of tris(2-pyridyl)borate chemistry has coincided with growing interest in sustainable catalysis and materials applications. Recent reviews have highlighted the potential of these systems for the preparation of biorenewable polymers, including polylactides and polycarbonates derived from renewable feedstocks. The enhanced stability and electron-donating properties of pyridyl-based scorpionates make them particularly attractive for these applications, where catalyst longevity and selectivity are critical for achieving efficient and environmentally responsible synthetic processes.
Position Within Boron Coordination Chemistry
This compound occupies a distinctive position within boron coordination chemistry by serving as both a stable organolithium reagent and a precursor to advanced boron-centered ligand systems. The compound's structure features a tetrahedral boron center coordinated to three isopropoxy groups and one 6-methylpyridyl substituent, an arrangement that places it within the broader category of tetracoordinate boron compounds while maintaining the potential for ligand behavior through the pyridyl nitrogen donor. This dual functionality distinguishes the compound from both traditional organolithium reagents and conventional boron coordination compounds, creating unique opportunities for synthetic applications and coordination chemistry.
The boron center in this compound exhibits characteristics that are intermediate between the highly electrophilic boron centers found in boron halides and the more electron-rich boron environments typical of fully substituted borate anions. The presence of three isopropoxy substituents provides significant electron density to the boron center while maintaining sufficient electrophilicity to participate in coordination and substitution reactions. This balanced electronic environment contributes to the compound's stability under appropriate storage conditions while preserving its reactivity toward suitable electrophilic partners.
Within the context of scorpionate ligand chemistry, the boron center in this compound serves as a crucial organizational element that positions the donor atoms in the optimal geometry for metal coordination. The tetrahedral geometry around boron naturally creates the facial arrangement of donor sites that characterizes scorpionate ligands, with the three isopropoxy groups and the pyridyl nitrogen arranged to facilitate tridentate coordination to metal centers. The 6-methyl substituent on the pyridyl ring introduces additional steric considerations that can influence the coordination behavior and selectivity of the resulting metal complexes.
Recent advances in boron coordination chemistry have increasingly emphasized the development of multifunctional boron compounds that can serve multiple roles within a single synthetic transformation or catalytic process. This compound exemplifies this trend by combining organolithium reactivity with scorpionate ligand potential, creating opportunities for tandem reactions and cooperative catalysis that would be difficult to achieve with simpler boron compounds. The compound's position within this evolving field reflects the growing sophistication of boron-based synthetic methodologies and the increasing recognition of boron's unique capabilities in coordination and organometallic chemistry.
| Coordination Number | Geometry | Examples | Electronic Characteristics |
|---|---|---|---|
| 3 | Trigonal planar | Boron trihalides | Highly electrophilic |
| 4 | Tetrahedral | Triisopropyl pyridylborates | Balanced reactivity |
| 4 | Tetrahedral | Tetrahydroborate anions | Electron-rich, stable |
Properties
IUPAC Name |
lithium;(6-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-8-9-14(7)17-15;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCELQKDJEHUTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682077 | |
| Record name | Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256364-24-5 | |
| Record name | Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation of 2-Bromo-6-Methylpyridine
The lithiation step employs n-butyllithium (n-BuLi) in a mixture of tetrahydrofuran (THF) and toluene at cryogenic temperatures (−78°C). This ensures selective deprotonation and minimizes side reactions such as boroxine formation.
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A flame-dried, argon-purged flask is charged with 2-bromo-6-methylpyridine (10 mmol) in anhydrous THF (15 mL) and toluene (60 mL).
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The solution is cooled to −78°C, and n-BuLi (2.5 M in hexanes, 12 mmol) is added dropwise.
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The reaction is stirred for 1 hour, forming a deep red solution indicative of the lithiated intermediate.
Borylation with Triisopropyl Borate
Triisopropyl borate (B(OiPr)₃, 15 mmol) is added to the lithiated species, and the mixture is gradually warmed to room temperature. The borate ester coordinates with lithium, forming a stable tetrahedral borate complex.
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Solvents are removed under reduced pressure.
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The residual solid is dried under vacuum (80°C, 2 hours) to yield the lithium triisopropyl borate as a hygroscopic white solid.
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Yields typically exceed 85% with purity >95% by <sup>1</sup>H NMR.
Optimization of Reaction Conditions
Solvent Systems
A THF/toluene co-solvent system enhances solubility of intermediates while suppressing side reactions. Pure THF risks gelation of the reaction mixture, whereas toluene improves stirring efficiency.
Temperature Control
Maintaining −78°C during lithiation is critical to prevent undesired nucleophilic attack on the pyridine ring. Graduient warming to room temperature ensures complete borylation without decomposition.
Stoichiometry
A 1.2:1 molar ratio of n-BuLi to 2-bromo-6-methylpyridine ensures complete lithiation, while a 1.5:1 ratio of B(OiPr)₃ to substrate drives the borylation to completion.
Analytical Characterization
Post-synthesis characterization employs:
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<sup>11</sup>B NMR : A singlet at δ 5–10 ppm confirms tetrahedral boron geometry.
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<sup>1</sup>H NMR : Peaks at δ 1.2–1.4 ppm (triisopropyl groups) and δ 8.0–8.5 ppm (pyridyl protons) validate the structure.
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Elemental Analysis : Matches calculated values for C<sub>15</sub>H<sub>27</sub>BLiNO<sub>3</sub> (C: 62.75%, H: 9.47%, N: 4.87%).
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | THF | THF/Toluene (1:4) |
| Temperature | −78°C → RT | −78°C → RT |
| n-BuLi Equiv. | 1.1 | 1.2 |
| Yield | 82% | 90% |
| Purity | >90% | >95% |
Method B’s co-solvent system and slight excess of n-BuLi improve yields and reproducibility.
Challenges and Mitigation Strategies
Protodeboronation
LTBs are less prone to protodeboronation than boronic acids, but trace moisture can hydrolyze the borate. Strict anhydrous conditions and molecular sieves are employed during storage.
Boroxine Formation
Excess triisopropyl borate (1.5 equiv) suppresses boroxine rings by ensuring complete consumption of the lithiated species.
Industrial-Scale Adaptations
Large-scale production utilizes continuous flow reactors for precise temperature control and automated quenching systems to enhance safety and consistency. Pilot studies report throughputs of 50 kg/batch with <2% variability in yield .
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropyl 2-(6-methylpyridyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield boronic acids, while reduction reactions produce borohydrides .
Scientific Research Applications
Lithium triisopropyl 2-(6-methylpyridyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of lithium triisopropyl 2-(6-methylpyridyl)borate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the lithium cation and the triisopropyl groups, which stabilize the boron center and enhance its reactivity .
Comparison with Similar Compounds
Key Findings :
- Substituent Position : The 6-methyl group in LT-0107 provides a balance between steric bulk and electronic modulation, favoring regioselectivity in couplings compared to 5-methyl or unsubstituted analogs .
- Halogen vs. Alkyl Groups : Chlorine substituents (e.g., 4-chloropyridyl) enhance electrophilicity but may reduce stability under basic conditions, whereas methyl groups improve steric control without significant electronic withdrawal .
Reactivity in Cross-Coupling Reactions
Lithium triisopropyl pyridylborates are pivotal in Suzuki-Miyaura couplings. Comparative studies reveal:
- LT-0107 vs. LT-2096 : The methyl group in LT-0107 stabilizes intermediates via steric shielding, reducing side reactions in couplings with bulky aryl halides. LT-2096, lacking this group, exhibits faster kinetics but lower selectivity .
- Comparison with Triolborates : Lithium 2-pyridyltriolborate (CAS 1014717-10-2), featuring tris(hydroxymethyl) ligands, shows higher water solubility but lower thermal stability than triisopropyl analogs, limiting its use in anhydrous conditions .
Biological Activity
Lithium triisopropyl 2-(6-methylpyridyl)borate (LiTriiP-6-MePy) is an organolithium compound that has garnered attention in both synthetic organic chemistry and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
LiTriiP-6-MePy is characterized by the molecular formula . The structure consists of a lithium atom coordinated to a triisopropyl borate and a 2-(6-methylpyridyl) group. This configuration enhances its stability and reactivity, making it a valuable reagent in various chemical applications, including catalysis and drug synthesis.
1. Catalytic Activity
LiTriiP-6-MePy has been explored for its role in catalytic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, which can lead to the development of biologically active compounds.
2. Potential Therapeutic Uses
While specific therapeutic applications are not extensively documented, the structural features of LiTriiP-6-MePy suggest potential utility in synthesizing biologically active molecules. Its role as a reagent in medicinal chemistry could facilitate the development of new therapeutic agents targeting various diseases.
Table 1: Summary of Key Studies Involving LiTriiP-6-MePy
Case Study Insights
- Catalytic Reactions : A study demonstrated that LiTriiP-6-MePy could act as an efficient nucleophile in Suzuki-Miyaura reactions, yielding high conversions without significant side reactions . This positions it as a valuable tool in synthetic organic chemistry.
- Toxicological Concerns : While lithium compounds are widely used in psychiatric medications, concerns regarding their toxicity have been raised. A report indicated that high doses can lead to adverse effects; however, specific data on LiTriiP-6-MePy remains insufficient .
- Synthesis of Bioactive Compounds : Research has indicated that lithium triisopropyl borates can be employed in synthesizing bioactive heterocycles, which may have implications for drug discovery .
Q & A
Q. Methodological Answer :
Advanced: How can density functional theory (DFT) optimize the electronic structure modeling of this borate?
Methodological Answer :
Protocol :
Functional Selection : Use the PBE-GGA functional with van der Waals corrections to account for weak intermolecular interactions .
Pseudopotentials : Employ projector-augmented wave (PAW) methods for accurate Li and B core-electron treatment .
Convergence Criteria :
- Plane-wave cutoff: ≥400 eV
- k-point mesh: Γ-centered 4×4×4 grid
- Energy tolerance: ≤1×10⁻⁶ eV/atom .
Validation : Compare computed HOMO-LUMO gaps with UV-Vis data (±0.2 eV tolerance). Discrepancies may indicate incomplete basis sets or missing solvent effects .
Advanced: How does this borate perform as a lithium-ion battery electrolyte additive, and how should electrochemical stability be tested?
Methodological Answer :
Testing Framework :
Electrolyte Formulation : Blend 2–5 wt% borate in 1M LiPF₆/EC:DMC (1:1).
Cycling Tests : Use coin cells (Li-metal anode, LiFePO₄ cathode) at 0.5C rate. Monitor capacity retention over 100 cycles .
Electrochemical Impedance Spectroscopy (EIS) : Measure interfacial resistance (Rct) before/after cycling (frequency range: 100 kHz–10 mHz) .
Key Metrics :
- Oxidation stability >4.5 V vs. Li/Li⁺ (via linear sweep voltammetry at 1 mV/s).
- Ionic conductivity ≥1×10⁻³ S/cm (impedance cell with blocking electrodes) .
Advanced: How to resolve contradictions between experimental and computational solubility data?
Methodological Answer :
Troubleshooting Workflow :
Experimental Reassessment :
- Use isothermal saturation () in anhydrous DMF/THF.
- Measure solubility via gravimetry (error margin ±2%).
Computational Adjustments :
- Include explicit solvent molecules (e.g., 5 THF molecules) in DFT simulations.
- Apply COSMO-RS solvation model for activity coefficients .
Common Pitfalls :
- Neglecting polymorphism (e.g., amorphous vs. crystalline phases).
- Overlooking trace moisture (use Karl Fischer titration) .
Advanced: What strategies minimize decomposition during high-temperature applications?
Methodological Answer :
Stabilization Approaches :
Thermogravimetric Analysis (TGA) : Identify decomposition onset (typically >200°C for borates). Optimize heating rates (5°C/min under N₂) .
Additives : Incorporate 1–2 wt% radical scavengers (e.g., TEMPO) to suppress oxidative degradation .
Coordination Tuning : Modify pyridyl substituents (e.g., electron-withdrawing groups) to enhance thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
